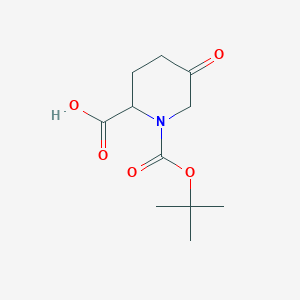

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid

Overview

Description

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is a chemical compound that is used in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid has been studied using various techniques . The crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid (Acc), which is similar to the compound , was determined by X-ray analysis .

Chemical Reactions Analysis

The chemical reactions involving 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid are complex and involve multiple reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Scientific Research Applications

Synthesis of Heteroaryl N-Sulfonamides

This compound is utilized in the synthesis of heteroaryl N-sulfonamides, which are important for their potential therapeutic properties. These compounds have been studied for their cell-death inducing capabilities, which can be crucial in the development of anticancer drugs .

Palladium-Catalyzed α-Arylation

The tert-butyl ester group in the compound makes it a suitable substrate for palladium-catalyzed α-arylation reactions. This reaction is significant in the synthesis of complex molecules, including pharmaceuticals, by introducing aryl groups into the piperidine ring .

Peptide Synthesis Reagents

As a reagent, this compound finds its application in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used in the stepwise synthesis of peptides. The Boc group protects the amine functionality during the synthesis process, allowing for the selective formation of peptide bonds .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This reaction is pivotal in the synthesis of various organic compounds, including polymers, natural products, and pharmaceuticals .

Synthesis of Marine Natural Products

It serves as a starting material for the synthesis of marine natural products like pentabromopseudilin. These natural products have diverse biological activities and can lead to the discovery of new drugs with unique mechanisms of action .

Preparation of Novel Macrocycles

The compound is used in the preparation of novel macrocycles, which are large, ring-shaped molecules that have applications in catalysis, drug delivery, and materials science. The synthesis of thiophene-based macrocycles, for instance, is an area of interest in the development of new materials with specific electronic properties .

Safety and Hazards

The safety data sheet for a similar compound, 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-boc-1h-pyrazole-4-boronic acid, have been used in chemical transformations .

Mode of Action

The mode of action of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid involves its interaction with its targets. The compound is a derivative of amino acids and is used in organic synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Biochemical Pathways

The biochemical pathways affected by 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid are related to peptide synthesis . The compound is used in the synthesis of dipeptides, which are small proteins that play crucial roles in various biological functions .

Pharmacokinetics

The compound’s tert-butoxycarbonyl (boc) group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol .

Result of Action

The result of the action of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is the formation of dipeptides . The compound’s distinctive coupling reagent enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Action Environment

The action environment of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid can influence its action, efficacy, and stability. These ionic liquids have low viscosity, high thermal stability, and demonstrate a catalytic effect .

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZAJLUNOQXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)

![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)